2-(4-Trimethylsilylphenyl)aniline
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Overview
Description
2-(4-Trimethylsilylphenyl)aniline is an organic compound characterized by the presence of a trimethylsilyl group attached to the phenyl ring of an aniline molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed amination of aryl halides with aniline derivatives . This method provides a high yield and is widely used in laboratory settings.
Industrial Production Methods: In industrial settings, the production of 2-(4-Trimethylsilylphenyl)aniline may involve large-scale palladium-catalyzed reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Trimethylsilylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(4-Trimethylsilylphenyl)aniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Trimethylsilylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its trimethylsilyl group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Aniline: A simpler aromatic amine without the trimethylsilyl group.
Phenyltrimethylsilane: Contains the trimethylsilyl group but lacks the aniline moiety.
N-Trimethylsilylaniline: Similar structure but with different substitution patterns.
Uniqueness: 2-(4-Trimethylsilylphenyl)aniline is unique due to the presence of both the trimethylsilyl group and the aniline moiety, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various synthetic and research applications .
Properties
Molecular Formula |
C15H19NSi |
---|---|
Molecular Weight |
241.40 g/mol |
IUPAC Name |
2-(4-trimethylsilylphenyl)aniline |
InChI |
InChI=1S/C15H19NSi/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16/h4-11H,16H2,1-3H3 |
InChI Key |
SPXBFOXMHIJVOF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC=C2N |
Origin of Product |
United States |
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